molecular formula C10H19NO2S B6270531 tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans CAS No. 2763741-28-0

tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans

Cat. No. B6270531
CAS RN: 2763741-28-0
M. Wt: 217.3
InChI Key:
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Description

Tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans (TB-CBSMC) is a synthetic organic compound with a wide range of applications in laboratories and scientific research. It is an alkyl sulfonate derivative of cyclobutane, an organic compound composed of four carbon atoms arranged in a cyclic structure. TB-CBSMC has a variety of properties and is used in various scientific research applications, as well as in laboratory experiments. TB-CBSMC is a versatile compound that can be used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a component of drug delivery systems.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans is not fully understood. However, it is believed to be a catalyst that facilitates the reaction of organic molecules. It is thought to act as an electron donor, providing electrons to the reacting molecules, which helps to speed up the reaction. It is also believed to be involved in the formation of intermediate products, which can then be used to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans are not well understood. However, it is believed to have some effect on the metabolism of organic molecules, as it is known to be involved in the formation of intermediates. It is also believed to have some effect on the cell membrane, as it has been found to be involved in the transport of molecules across the cell membrane. In addition, tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans has been found to be involved in the regulation of enzyme activity, as it has been found to inhibit the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans in laboratory experiments has several advantages. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. In addition, it is a relatively stable compound, which makes it suitable for use in long-term experiments. Furthermore, it is a relatively non-toxic compound, which makes it safe to handle in laboratory settings.
However, there are also some limitations to the use of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans in laboratory experiments. One limitation is that it is relatively expensive, which can limit its use in experiments with a limited budget. In addition, it is not very soluble in water, which can limit its use in aqueous solutions. Finally, it has a relatively low boiling point, which can make it difficult to use in experiments that require higher temperatures.

Future Directions

There are numerous potential future directions for tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans. One potential direction is the development of new synthetic methods for its synthesis. This could include the development of new catalysts or the use of new solvents to facilitate the reaction. Another potential direction is the development of new applications for tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans, such as its use in drug delivery systems or as a catalyst in biochemical reactions. Additionally, further research could be conducted to better understand the biochemical and physiological effects of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans. Finally, further research could be conducted to better understand the mechanism of action of tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans, which could lead to new and improved uses for the compound.

Synthesis Methods

Tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl bromide, sulfuric acid, and cyclobutyl methylcarbamate. This reaction is carried out in a two-step process, first forming a cyclobutyl methylcarbamate intermediate, followed by the addition of tert-butyl bromide to form the final product. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is usually heated to a temperature of around 70 degrees Celsius.

Scientific Research Applications

Tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans is used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including polymers, polysaccharides, and amino acids. It has also been used in the synthesis of drugs, such as antibiotics, antifungals, and antivirals. tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans has also been used in the synthesis of various catalysts, including those used in the production of polymers and polysaccharides.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate, trans involves the reaction of tert-butyl carbamate with (1R,3R)-3-mercaptocyclobutylmethyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "(1R,3R)-3-mercaptocyclobutylmethyl chloride", "base" ], "Reaction": [ "Add tert-butyl carbamate to a reaction flask", "Add (1R,3R)-3-mercaptocyclobutylmethyl chloride to the reaction flask", "Add base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Isolate the product by filtration or chromatography", "Characterize the product by spectroscopic methods" ] }

CAS RN

2763741-28-0

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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